molecular formula C14H14N2O4S B5366821 methyl N-(phenylsulfonyl)-N-2-pyridinylglycinate CAS No. 591744-40-0

methyl N-(phenylsulfonyl)-N-2-pyridinylglycinate

Cat. No. B5366821
CAS RN: 591744-40-0
M. Wt: 306.34 g/mol
InChI Key: IEWOQJFBYRQOFL-UHFFFAOYSA-N
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Description

Methyl N-(phenylsulfonyl)-N-2-pyridinylglycinate is a chemical compound that belongs to the class of sulfonylurea herbicides. It is commonly used as a weed killer in agriculture and horticulture. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.

Mechanism of Action

The mechanism of action of methyl N-(phenylsulfonyl)-N-2-pyridinylglycinate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. Inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. It has been reported to inhibit the growth and development of roots and shoots, reduce chlorophyll content, and alter the metabolism of carbohydrates and amino acids. Additionally, this compound has been shown to induce oxidative stress and DNA damage in plants.

Advantages and Limitations for Lab Experiments

Methyl N-(phenylsulfonyl)-N-2-pyridinylglycinate has several advantages for use in lab experiments. It is a potent inhibitor of ALS, making it a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. Additionally, this compound has a high degree of specificity, meaning that it only targets ALS and does not affect other enzymes or metabolic pathways.
However, there are also limitations to the use of this compound in lab experiments. It is toxic to plants at low concentrations, making it difficult to determine the optimal dose for use in experiments. Additionally, this compound is highly soluble in water, which can make it difficult to control its concentration and distribution in plant tissues.

Future Directions

There are several future directions for research on methyl N-(phenylsulfonyl)-N-2-pyridinylglycinate. One potential area of study is the development of new sulfonylurea herbicides that are more effective and less toxic to the environment. Additionally, this compound has potential applications in the development of new drugs for the treatment of various diseases, including cancer and diabetes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biochemistry.

Synthesis Methods

The synthesis of methyl N-(phenylsulfonyl)-N-2-pyridinylglycinate involves the reaction of 2-chloro-5-nitropyridine with glycine methyl ester in the presence of a base such as potassium carbonate. The resulting product is then treated with phenylsulfonyl chloride to form the final compound.

Scientific Research Applications

Methyl N-(phenylsulfonyl)-N-2-pyridinylglycinate has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the mechanism of action of sulfonylurea herbicides and their effects on plant growth and development. Additionally, this compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and diabetes.

properties

IUPAC Name

methyl 2-[benzenesulfonyl(pyridin-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-14(17)11-16(13-9-5-6-10-15-13)21(18,19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWOQJFBYRQOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221290
Record name N-(Phenylsulfonyl)-N-2-pyridinylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

591744-40-0
Record name N-(Phenylsulfonyl)-N-2-pyridinylglycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591744-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylsulfonyl)-N-2-pyridinylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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